REACTION_SMILES
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[C:20](=[O:21])([OH:22])[O-:23].[CH3:15][S:16](=[O:17])(=[O:18])[Cl:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH2:7])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1.[Na+:24].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH:7][S:16]([CH3:15])(=[O:17])=[O:18])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
|
|
Type
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product
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Smiles
|
CS(=O)(=O)Nc1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |